

Spectroscopic Data of Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-fluoro-2-methylbenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-fluoro-2-methylbenzoate**. Due to the limited availability of experimentally-derived spectra for this specific compound, this document presents a detailed analysis of closely related analogs to predict its spectroscopic characteristics. This guide also includes standardized experimental protocols for acquiring such data and a generalized workflow for the spectroscopic analysis of chemical compounds.

Predicted Spectroscopic Data for Ethyl 4-fluoro-2-methylbenzoate

The following tables summarize the predicted spectroscopic data for **Ethyl 4-fluoro-2-methylbenzoate**. These predictions are derived from the analysis of structurally similar compounds, providing a reliable estimation for experimental planning and data interpretation.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.85	dd ($J \approx 8.4, 6.0$ Hz)	1H	Ar-H (H6)
~6.95	m	2H	Ar-H (H3, H5)
4.35	q ($J \approx 7.1$ Hz)	2H	-OCH ₂ CH ₃
2.50	s	3H	Ar-CH ₃
1.38	t ($J \approx 7.1$ Hz)	3H	-OCH ₂ CH ₃

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~166.0	C=O
~163.5 (d, ¹ JCF ≈ 250 Hz)	C4-F
~142.0	C2-CH ₃
~132.0 (d, ³ JCF ≈ 9 Hz)	C6
~126.0 (d)	C1
~116.5 (d, ² JCF ≈ 21 Hz)	C5
~113.0 (d, ² JCF ≈ 21 Hz)	C3
~61.0	-OCH ₂ CH ₃
~21.0	Ar-CH ₃
~14.0	-OCH ₂ CH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1610, 1580	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)
~1150	Strong	C-F stretch

Predicted Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity	Assignment
182	Moderate	[M] ⁺ (Molecular Ion)
153	High	[M - C ₂ H ₅] ⁺
137	High	[M - OC ₂ H ₅] ⁺
109	Moderate	[M - COOC ₂ H ₅] ⁺

Spectroscopic Data of Analogous Compounds

The following tables present the experimental spectroscopic data for compounds structurally related to **Ethyl 4-fluoro-2-methylbenzoate**, which were used to inform the predictions above.

Ethyl 2-methylbenzoate

¹ H NMR (400 MHz, CDCl ₃)	δ 7.91 (d, J=8.0 Hz, 1H), 7.36 (t, J=7.6 Hz, 1H), 7.21 (t, J=7.6 Hz, 2H), 4.36 (q, J=7.3 Hz, 2H), 2.58 (s, 3H), 1.38 (t, J=7.1 Hz, 3H) [1]
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Ethyl 4-methylbenzoate

¹ H NMR (200 MHz, CDCl ₃)	δ 7.96 (d, J=8.0 Hz, 2H), 7.26 (d, J=8.4 Hz, 2H), 4.42 – 4.32 (m, 2H), 2.41(s, 3H), 1.43 – 1.36 (m, 3H)[2]
¹³ C NMR (50 MHz, CDCl ₃)	167.2, 143.5, 129.1, 127.5, 60.2, 21.6, 14.1[2]

Ethyl 4-fluorobenzoate

¹ H NMR	Data available, but specific shifts not provided in the search results.
Mass Spectrum (EI)	Major fragments can be found in the NIST WebBook.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as **Ethyl 4-fluoro-2-methylbenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is free of any particulate matter.
- ¹H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Lock and shim the magnetic field to achieve homogeneity.
 - Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Use the same sample as for ¹H NMR.

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A longer acquisition time is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus. A relaxation delay of 2-5 seconds and a larger number of scans are common.

Fourier-Transform Infrared (FT-IR) Spectroscopy

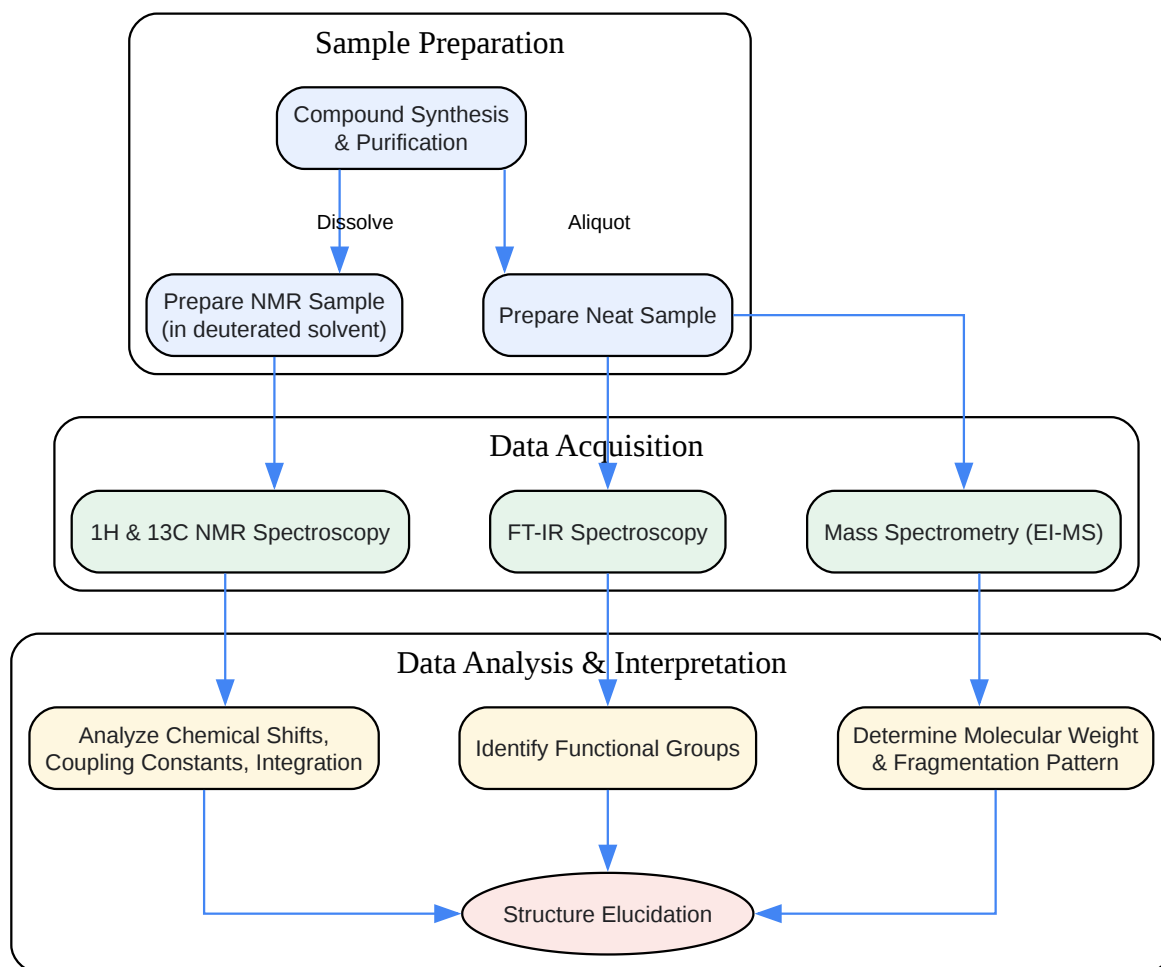
- Sample Preparation: For a neat liquid sample, place a small drop of the compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
- Data Acquisition:
 - Place a second salt plate on top of the first to create a thin film of the liquid.
 - Mount the plates in the spectrometer's sample holder.
 - Record a background spectrum of the empty instrument.
 - Acquire the sample spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, often via direct injection or through a gas chromatograph (GC) inlet.
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

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